molecular formula C12H12N2O4S B1373032 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate CAS No. 1221723-58-5

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

Cat. No.: B1373032
CAS No.: 1221723-58-5
M. Wt: 280.3 g/mol
InChI Key: UPEDPBITBARSKN-UHFFFAOYSA-N
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Description

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate is a heterocyclic compound with a molecular formula of C12H12N2O4S and a molecular weight of 280.3 g/mol . This compound is characterized by its unique thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate typically involves multi-step organic reactionsThe amino group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS Number: 1221723-58-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4SC_{12}H_{12}N_{2}O_{4}S, with a molecular weight of 280.30 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno-pyridine framework followed by esterification reactions. The detailed synthetic pathways can be found in specialized chemical literature and patent databases.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types, indicating potent growth inhibition compared to standard treatments like colchicine .
Cell LineIC50 (µM)
HeLa1.1
CEM2.3
L12102.8

These values suggest that the compound selectively targets cancer cells while exhibiting minimal toxicity to normal human peripheral blood mononuclear cells (PBMC), with IC50 values exceeding 20 µM in these non-cancerous cells .

The mechanism underlying the antiproliferative effects involves the inhibition of tubulin assembly and disruption of the cell cycle:

  • Cell Cycle Arrest : Treatment with the compound led to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating its role as a tubulin inhibitor. For example, at an IC50 concentration of 0.70 µM, approximately 32.87% of K562 cells underwent apoptosis compared to only 11% in untreated controls .
  • Apoptosis Induction : Flow cytometry analyses revealed that both compounds derived from this structure induced dose-dependent apoptosis in treated cancer cells .

Study on Antitubulin Agents

In a study focusing on novel antitubulin agents based on thieno[2,3-b]pyridine structures, researchers synthesized various derivatives and evaluated their biological activities. The results indicated that modifications to the thieno-pyridine scaffold significantly impacted their antiproliferative efficacy against cancer cell lines .

Comparative Analysis with Other Compounds

A comparative study showed that while related compounds exhibited varying degrees of potency against different cancer types, those based on the thieno[2,3-b]pyridine framework consistently demonstrated superior activity compared to other heterocyclic derivatives .

Properties

IUPAC Name

2-O-ethyl 5-O-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-3-18-12(16)9-8(13)7-4-6(11(15)17-2)5-14-10(7)19-9/h4-5H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEDPBITBARSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
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2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
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2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

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